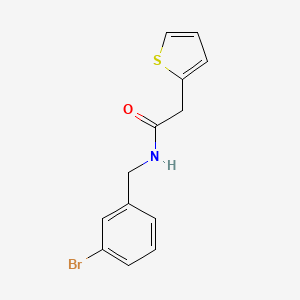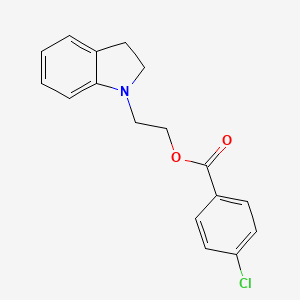![molecular formula C17H25N3O2 B5544169 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride leads to decreased B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration. In preclinical studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to induce apoptosis (cell death) in B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potency and selectivity for BTK, which allows for more specific targeting of B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride also has a favorable pharmacokinetic profile, which makes it easier to administer in preclinical studies. However, one limitation of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potential toxicity, which may limit its use in clinical trials. Additionally, the cost of synthesizing 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride may be a barrier to its widespread use in research.
Direcciones Futuras
There are several future directions for the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the anti-tumor activity of these agents. Another future direction is the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride synthesis and formulation may improve its pharmacokinetic properties and reduce its toxicity, making it a more viable candidate for clinical development.
Métodos De Síntesis
The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-morpholinebenzoyl chloride with 3-azepanamine to form the intermediate 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine. The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration.
Propiedades
IUPAC Name |
(3-aminoazepan-1-yl)-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-3-4-8-20(13-14)17(21)15-6-1-2-7-16(15)19-9-11-22-12-10-19/h1-2,6-7,14H,3-5,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMABUSEXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-ylbenzoyl)azepan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)
![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)